

Regioselective Synthesis of 2-Amino-5-bromo-4-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylpyrimidine

Cat. No.: B102953

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This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, detailing the regioselective synthesis of the versatile chemical intermediate, **2-Amino-5-bromo-4-methylpyrimidine**. This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors for targeted cancer therapeutics.^[1] This document provides a comprehensive overview of a highly efficient and selective synthesis route, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

2-Amino-5-bromo-4-methylpyrimidine is a substituted pyrimidine derivative that is of significant interest in medicinal chemistry.^[1] Its structure, featuring a nucleophilic amino group, a reactive bromine atom suitable for cross-coupling reactions, and a methyl group, makes it an ideal scaffold for the development of complex molecular architectures.^{[2][3]} The regioselective synthesis of this compound is paramount to avoid the formation of isomeric by-products, which can complicate purification and reduce overall yield. The method detailed herein focuses on the selective bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS), a route that offers high yields and excellent control over regioselectivity.^{[4][5][6]}

Physicochemical Properties

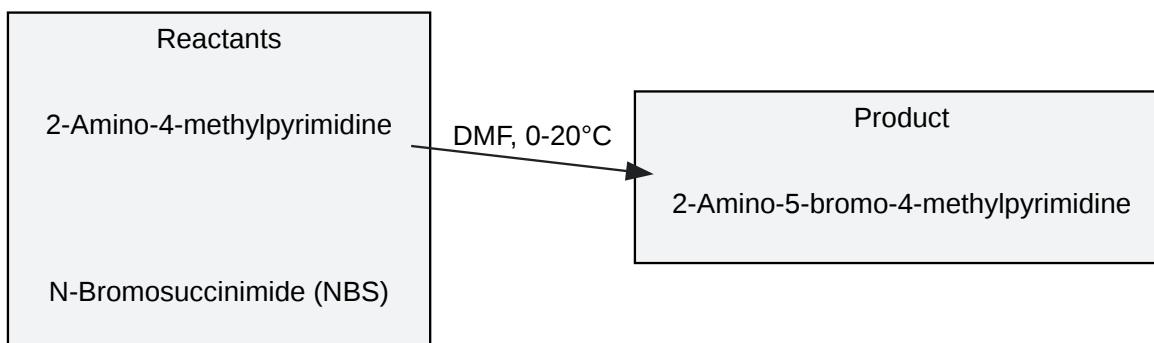
A summary of the key physicochemical properties of the target compound is presented below.

Property	Value
Molecular Formula	C ₅ H ₆ BrN ₃
Molecular Weight	188.03 g/mol
CAS Number	17321-93-6
Appearance	Solid
Melting Point	196-200 °C
SMILES	Cc1nc(N)ncc1Br
InChI	1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)

Table 1: Physicochemical data for **2-Amino-5-bromo-4-methylpyrimidine**.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where the pyrimidine ring of 2-amino-4-methylpyrimidine is brominated at the 5-position using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF).



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Caption: Chemical reaction for the bromination of 2-amino-4-methylpyrimidine.

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of **2-Amino-5-bromo-4-methylpyrimidine**, adapted from established procedures that ensure high selectivity and yield.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials and Reagents:

- 2-Amino-4-methylpyrimidine
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Acetonitrile
- Deionized Water
- Ice

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution to 0°C in an ice bath.
- Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of time, ensuring the temperature is maintained at 0°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.
- Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
- Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water. This will cause a brown solid to precipitate.[2][5]
- Filtration: Filter the solid using a Büchner funnel and wash it thoroughly with water.
- Drying: Dry the collected solid.
- Purification: Wash the dried brown solid with 164 ml of acetonitrile. Filter the purified solid and dry to obtain the final product.[2][5]

Quantitative Data Summary

The described method provides a reliable and high-yielding synthesis of the target compound.

Parameter	Value
Starting Material	2-Amino-4-methylpyrimidine
Brominating Agent	N-Bromosuccinimide (NBS)
Solvent	N,N-Dimethylformamide (DMF)
Reaction Temperature	0°C initially, then 20°C
Reaction Time	8 - 10 hours
Reported Yield	Up to 80%
Selectivity	High selectivity for the 5-bromo isomer; no 3-bromo or 3,5-dibromo by-products reported. [5] [6]
Product Purity	High, further purified by washing with acetonitrile.

Table 2: Summary of quantitative data for the synthesis of **2-Amino-5-bromo-4-methylpyrimidine**.

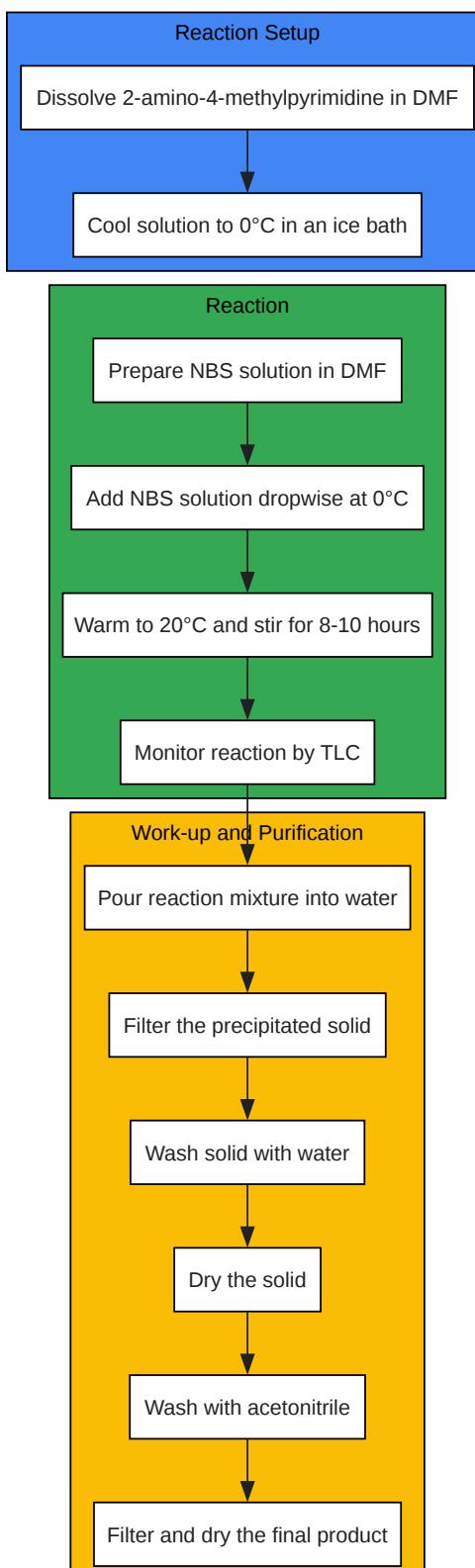
Characterization Data:

- ^1H NMR (400Hz, CDCl_3): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H)
- Mass Spectrometry: 188 (m+1)

Table 3: Spectroscopic data for **2-Amino-5-bromo-4-methylpyrimidine**.[\[5\]](#)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.



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